
FLAG peptide
Overview
Description
The FLAG peptide is a widely utilized epitope tag in molecular biology, consisting of the eight-amino-acid sequence Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys (DYKDDDDK). Designed for immunoaffinity purification and detection of recombinant proteins, it was first described in the 1990s . Key features include:
- High Specificity: Monoclonal antibodies (e.g., M1, M2, M5) bind FLAG with nanomolar affinity, enabling precise isolation of tagged proteins .
- Versatile Elution: The calcium-dependent M1 antibody allows gentle elution via EDTA, while the M2 antibody enables competitive elution using free this compound .
- Minimal Interference: The small size (8 aa, ~1 kDa) reduces steric hindrance, preserving protein function .
- Cleavage Compatibility: An embedded enterokinase site (DDDDK↓) facilitates tag removal post-purification .
FLAG has become a gold standard in recombinant protein workflows, supported by commercial kits for Western blot (WB), immunoprecipitation (IP), and ELISA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The FLAG peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using a coupling reagent.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the this compound is often produced using recombinant DNA technology. This involves inserting the DNA sequence encoding the this compound into an expression vector, which is then introduced into a host organism (such as bacteria or yeast). The host organism expresses the FLAG-tagged protein, which can be purified using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
The FLAG peptide can undergo various chemical reactions, including:
Peptide bond formation: The primary reaction in the synthesis of the this compound, where amino acids are linked by peptide bonds.
Oxidation and reduction: These reactions can modify the side chains of amino acids within the this compound, potentially affecting its properties.
Common Reagents and Conditions
Coupling reagents: Used in SPPS to facilitate the formation of peptide bonds.
Protecting groups: Used to protect reactive groups during synthesis and are removed after the peptide chain is complete.
Major Products Formed
The major product formed from these reactions is the this compound itself, which can be used for various applications in molecular biology and biochemistry .
Scientific Research Applications
The FLAG peptide is extensively used in scientific research for the following applications:
Protein purification: The FLAG tag allows for the efficient purification of recombinant proteins using affinity chromatography.
Protein detection: The FLAG tag can be detected using specific antibodies, making it useful for techniques such as Western blotting, immunoprecipitation, and immunofluorescence.
Protein-protein interaction studies: The FLAG tag can be used to study protein interactions by co-immunoprecipitation.
Structural biology: The FLAG tag facilitates the purification of proteins for structural studies, such as X-ray crystallography.
Mechanism of Action
The FLAG peptide functions as an epitope tag, which means it is recognized by specific antibodies. When fused to a protein of interest, the FLAG tag allows for the detection and purification of the tagged protein. The high affinity of the FLAG tag for its corresponding antibody enables the isolation of the tagged protein from complex mixtures with high specificity .
Comparison with Similar Compounds
FLAG Variants and Optimized Derivatives
FLAG has been modified to enhance functionality. Key variants include:
Key Findings :
- The DYKD variant demonstrates that even a truncated FLAG sequence retains utility, though with reduced sensitivity .
- Substituting aspartate with glutamate (DYKDEDDK) significantly improves antibody binding, highlighting the importance of residue choice in tag design .
- Multimerization (3xFLAG™) increases antibody avidity, making it advantageous for detecting weakly expressed proteins .
Comparison with Other Epitope Tags
FLAG competes with tags like HA (YPYDVPDYA) , Myc (EQKLISEEDL) , and His₆ (HHHHHH) . Critical distinctions include:
Key Insights :
- Specificity: FLAG outperforms His₆ in specificity due to antibody-mediated binding, whereas His₆ relies on metal-ion affinity, which can co-purify endogenous metal-binding proteins .
- Elution Conditions : FLAG’s calcium-dependent elution (M1) is gentler than HA or Myc, which require low-pHCl, risking protein denaturation .
- Multiplexing : FLAG-HA tandem tags (e.g., in kit TP0010 ) enable sequential purification, combining the strengths of both systems .
Biological Activity
The FLAG peptide, an octapeptide with the sequence DYKDDDDK, is widely utilized in molecular biology as a fusion tag for the detection and purification of proteins. Its hydrophilic nature allows it to remain accessible on the surface of fusion proteins, facilitating interaction with specific antibodies while minimizing interference with the biological activity of the tagged proteins. This article explores the biological activity of the this compound, detailing its applications, limitations, and recent research findings.
Overview of this compound
- Structure : The this compound consists of eight amino acids: D (Aspartic acid), Y (Tyrosine), K (Lysine), D (Aspartic acid), D (Aspartic acid), D (Aspartic acid), K (Lysine).
- Function : It serves primarily as an epitope tag for protein purification and detection using anti-FLAG antibodies.
Biological Activity and Applications
The biological activity of this compound is primarily assessed through its role in protein purification and detection. The following table summarizes key findings regarding its functionality:
Case Studies
- Use in Protein Purification : In a study involving the purification of human interferon, the FLAG tag was successfully utilized to isolate glycosylated proteins without compromising their biological activity. The peptide's hydrophilicity facilitated its accessibility for antibody binding while allowing the target protein to maintain its functional conformation .
- Impact of Post-Translational Modifications : Research has shown that tyrosine sulfation can occur at the FLAG epitope, which may hinder the effectiveness of anti-FLAG antibodies in detecting tagged proteins. This finding underscores the importance of considering PTMs when designing experiments involving FLAG-tagged proteins .
- Development of High-Affinity Antibodies : A study reported the creation of a high-affinity monoclonal antibody against the FLAG tag, which demonstrated superior sensitivity compared to commercially available options. This advancement allows for improved detection capabilities in various experimental setups, particularly for low-abundance proteins .
Limitations and Considerations
While the this compound is a powerful tool in protein research, there are notable limitations:
- Potential Interference with Protein Function : Although generally non-intrusive, there are instances where the presence of a FLAG tag may affect protein stability or function, particularly if located at critical regions such as N- or C-termini .
- Sulfation Issues : The susceptibility of tyrosine within the FLAG sequence to sulfation poses challenges for accurate quantification and detection, necessitating careful experimental design to mitigate these effects .
Q & A
Basic Research Questions
Q. How to design a FLAG-tagged fusion protein for optimal purification and detection?
FLAG-tagged constructs should include the FLAG epitope (e.g., DYKDDDDK or 3X FLAG) at the N- or C-terminus of the target protein to ensure accessibility for antibodies. For 3X FLAG (MDYKHDGDYKDHDIDYKDDDDK), the triple Asp-Tyr-Lys-Xaa-Xaa-Asp motif enhances binding avidity to Anti-FLAG M2 resin. Ensure solubility by incorporating Gly/Ser residues in flexible linker regions . Validate tag placement via Western blot using FLAG-specific antibodies (e.g., M2 monoclonal antibody) and optimize expression conditions (e.g., pH 7.0, ionic strength) to minimize aggregation .
Q. What are the standard protocols for competitive elution of FLAG-tagged proteins?
Competitive elution involves incubating FLAG M2 resin-bound proteins with excess FLAG peptide (100–500 µg/mL in Tris-buffered saline, pH 7.4). For 3X FLAG-tagged proteins, use 3X this compound (2861.87 Da) instead of the standard this compound (1012.97 Da), as the latter lacks sufficient affinity for elution . Monitor elution efficiency via SDS-PAGE and adjust peptide concentration or incubation time (15–30 minutes) if incomplete recovery occurs .
Q. How to verify FLAG tag integrity post-purification?
Perform Edman degradation or mass spectrometry to confirm the peptide sequence (e.g., MDYKHDGDYKDHDIDYKDDDDK for 3X FLAG). Use circular dichroism (CD) to assess secondary structure stability and ensure the tag does not interfere with protein function . Cross-validate with ELISA or immunoprecipitation using Anti-FLAG antibodies .
Advanced Research Questions
Q. How to resolve contradictions in FLAG tag binding efficiency across studies?
Discrepancies often arise from variations in tag orientation (N- vs. C-terminal), buffer composition (e.g., divalent cations inhibit M2 antibody binding), or peptide length (single vs. 3X FLAG). For example, 3X FLAG exhibits higher binding avidity (-2.55 net charge at pH 7.0) but may sterically hinder protein function if placed near active sites. Systematically test constructs with truncated tags or alternative linkers and quantify binding kinetics via surface plasmon resonance (SPR) .
Q. What strategies optimize this compound-based elution for sensitive proteins?
For pH-sensitive targets, substitute Tris buffer with HEPES (pH 7.0–7.5) and reduce elution peptide concentration to 50 µg/mL, extending incubation to 1 hour. Alternatively, use imidazole-free FLAG systems to avoid interference with histidine-rich domains. Validate protein activity post-elution via enzymatic assays or thermal shift analysis . For magnetic bead-based purification (e.g., Core-Shell Magnetic Imprinted Polymers), optimize magnetic field strength and wash steps to minimize nonspecific binding .
Q. How to address nonspecific binding in FLAG-based immunoprecipitation (IP)?
Nonspecific interactions often stem from antibody cross-reactivity or incomplete blocking. Pre-clear lysates with protein A/G beads and include 0.1% BSA in wash buffers. For 3X FLAG systems, increase salt concentration (e.g., 150–300 mM NaCl) to reduce electrostatic interactions. Compare results with tag-free controls and use tandem affinity purification (TAP) for higher specificity .
Q. What computational tools predict FLAG tag compatibility with novel fusion proteins?
Use Rosetta or I-TASSER to model FLAG tag placement relative to the protein’s solvent-accessible regions. Validate predictions with phage display combinatorial libraries (e.g., identifying critical residues like Tyr/Lys in DYKDDDDK for M2 antibody binding) . Pair with molecular dynamics simulations to assess conformational stability under experimental conditions (e.g., pH, temperature) .
Q. Data Contradiction Analysis
Q. Why do studies report variable elution efficiencies for FLAG-tagged proteins?
Key variables include:
- Tag configuration : 3X FLAG requires 3X this compound for elution, whereas single FLAG tags elute with standard peptide .
- Buffer pH : M2 antibody binding is pH-dependent, with optimal activity at pH 7.0–8.0. Acidic buffers (pH <6.0) reduce elution efficiency .
- Protease contamination : Degradation of this compound or target protein during purification can skew results. Include protease inhibitors and use fresh elution buffers .
Q. How to reconcile conflicting data on FLAG tag interference with protein function?
Conduct functional assays (e.g., ligand binding, enzymatic activity) with tagged vs. untagged proteins. If interference is observed, reposition the tag or employ a cleavable linker (e.g., TEV protease site). For structural studies, compare cryo-EM or X-ray crystallography data to identify tag-induced conformational changes .
Q. Methodological Resources
- Antibody validation : Use knockout cell lines to confirm FLAG antibody specificity .
- Quantitative analysis : Employ isothermal titration calorimetry (ITC) to measure this compound-antibody binding affinity (Kd ≈ 1–10 nM for 3X FLAG) .
- Alternative tags : Compare FLAG with HA/Myc tags in parallel experiments to evaluate trade-offs in purity, yield, and detection sensitivity .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTXMRWQJBGX-VXBMVYAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.